2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
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Description
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H23N7O3 and its molecular weight is 421.461. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives, including studies on their coordination with Co(II) and Cu(II) ions, has shown the impact of hydrogen bonding on self-assembly processes and demonstrated significant antioxidant activities. These findings highlight the potential of similar compounds in developing materials with specific structural and functional properties, as well as their use in probing biological systems for antioxidant capabilities (Chkirate et al., 2019).
Antagonist Ligand for Adenosine Receptors
- The development and characterization of a selective antagonist ligand for A2B adenosine receptors, showcasing the molecule's utility in pharmacological research and drug development for targeting specific receptor subtypes in the human body (Baraldi et al., 2004).
Antipsychotic Agents
- Studies on compounds with a 1H-pyrazol-5-ol structure, demonstrating potential antipsychotic effects without interacting with dopamine receptors, suggest the value of these molecules in developing new treatments for psychiatric disorders (Wise et al., 1987).
Ring-Opening Polymerization Catalysts
- The synthesis and study of aluminum complexes supported by acetamidate and thioacetamidate ligands for ring-opening polymerization of cyclic esters indicate the applicability of such compounds in polymer science, enabling the creation of specific polymeric materials (Otero et al., 2011).
Properties
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-12-5-7-15(8-6-12)10-26-17-18(23-20(26)28-14(3)9-13(2)24-28)25(4)21(31)27(19(17)30)11-16(22)29/h5-9H,10-11H2,1-4H3,(H2,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVFBESCIJKPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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